H-Phe-leu-nh2 hbr

Description

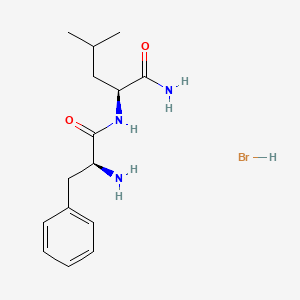

H-Phe-Leu-NH₂·HBr is a dipeptide amide hydrobromide salt composed of phenylalanine (Phe) and leucine (Leu) residues, terminated with an amide group and stabilized by hydrobromic acid (HBr). The HBr salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. Structurally, it belongs to the class of small peptide derivatives, often investigated for their bioactivity, membrane permeability, and metabolic stability .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanamide;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFSMRHQAGKROZ-QNTKWALQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Phe-leu-nh2 hbr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).

Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: H-Phe-leu-nh2 hbr can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products:

Oxidation: Phenylalanine derivatives.

Reduction: Amines.

Substitution: Azides or thiol derivatives.

Scientific Research Applications

Drug Development

H-Phe-Leu-NH2·HBr serves as a model compound in the development of peptide-based drugs. Its structural features allow researchers to study how modifications can enhance therapeutic efficacy. The amide bond linking phenylalanine and leucine is particularly significant as it influences the compound's stability and interaction with biological targets.

Neuroprotective Properties

Research indicates that dipeptides like H-Phe-Leu-NH2·HBr may exhibit neuroprotective properties. Phenylalanine is a precursor for neurotransmitters such as dopamine, while leucine plays a crucial role in muscle metabolism and protein synthesis. This dual functionality makes H-Phe-Leu-NH2·HBr a candidate for studies aimed at enhancing cognitive functions and muscle recovery.

Protein-Protein Interactions

Small peptides, including H-Phe-Leu-NH2·HBr, are frequently utilized to investigate protein-protein interactions and protein folding mechanisms. These studies are vital for understanding cellular processes and developing new therapeutic strategies.

Enzyme Activity Studies

The compound can act as a substrate for various enzymes, allowing researchers to explore enzyme specificity and activity. This application is crucial in biochemistry for characterizing new enzymes or understanding how existing enzymes interact with specific amino acid sequences.

Structural Similarities and Comparisons

The uniqueness of H-Phe-Leu-NH2·HBr lies in its specific combination of aromatic (phenylalanine) and branched-chain (leucine) amino acids. Below is a comparison table highlighting its structural analogs:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| H-Val-Leu-NH2·HCl | C14H26ClN3O2 | Valine instead of phenylalanine; different metabolic roles |

| H-Ala-Leu-NH2·HBr | C13H22BrN3O2 | Alanine offers different biochemical pathways |

| H-Phe-Gly-NH2·HCl | C13H18ClN3O2 | Glycine's presence alters solubility and reactivity |

The table illustrates how variations in amino acid composition can lead to distinct biological activities compared to H-Phe-Leu-NH2·HBr.

Neurobiology Research

A study published in the Bulletin of the Chemical Society of Japan explored the synthesis of FMRFamide analogs, which include similar dipeptide structures like H-Phe-Leu-NH2·HBr. The findings indicated that hydrophobic or bulky groups at the N-terminal contribute significantly to biological activity, underscoring the importance of structural features in peptide design .

Enzyme Characterization

Research involving extracellular nucleases has shown that peptides like H-Phe-Leu-NH2·HBr can be effective in enzyme characterization studies. These studies help elucidate enzyme mechanisms and interactions within biological systems .

Mechanism of Action

The mechanism of action of H-Phe-leu-nh2 hbr involves its ability to self-assemble into nanostructures. The phenylalanine and leucine residues interact through hydrophobic interactions and hydrogen bonding, leading to the formation of stable peptide assemblies. These assemblies can interact with biological membranes and proteins, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Weight : Estimated ~342 g/mol (calculated based on Phe and Leu residues + HBr).

- Applications: Potential use in drug development, enzyme inhibition studies, or as a synthetic intermediate.

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Salt Form: HBr salts (e.g., H-Phe-Leu-NH₂·HBr and H-Leu-Gly-NH₂·HBr) improve solubility compared to non-salt forms like SS-31 or H-Phe-NHNH₂ .

- Stability : Amide-terminated peptides (e.g., H-Phe-Leu-NH₂·HBr) generally exhibit higher metabolic stability than hydrazides (H-Phe-NHNH₂) due to resistance to enzymatic cleavage .

Biological Activity

H-Phe-Leu-NH2 HBr, a synthetic peptide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a modified form of the naturally occurring peptide Leu-enkephalin, which is known for its role as an endogenous opioid peptide involved in pain modulation and other physiological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

This compound consists of the amino acids phenylalanine (Phe) and leucine (Leu) linked by a peptide bond. The presence of the bromide ion (HBr) enhances its solubility and stability in aqueous solutions.

Chemical Formula:

- Molecular Weight: 285.34 g/mol

- Structure:

Opioid Receptor Interaction

This compound primarily interacts with opioid receptors, specifically the mu-opioid receptor (MOR). This interaction is crucial for its analgesic effects. Studies have shown that peptides similar to H-Phe-Leu-NH2 can induce analgesia by binding to these receptors, leading to inhibition of pain pathways in the central nervous system (CNS) .

Inhibition of Neuropeptide Release

Research indicates that this compound may inhibit the release of certain neuropeptides involved in pain perception and inflammation. This inhibition can contribute to its potential as an analgesic agent .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Analgesic Effects | Reduces pain perception through opioid receptor activation |

| Anti-inflammatory Effects | Potentially inhibits neuropeptide release involved in inflammation |

| Neuroprotective Properties | May protect neurons from damage in various pathological conditions |

Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving rat models, this compound was administered to evaluate its analgesic properties. The results indicated a significant reduction in pain response compared to control groups, suggesting effective binding to opioid receptors .

Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that the compound could reduce neuronal apoptosis and improve cognitive function in treated animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.